molecular formula C7H13NO2 B2709464 4-(2-Hydroxyethyl)piperidin-2-one CAS No. 1781891-30-2

4-(2-Hydroxyethyl)piperidin-2-one

Cat. No.: B2709464
CAS No.: 1781891-30-2
M. Wt: 143.186
InChI Key: YZPVWMSXIZHRSX-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)piperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound features a six-membered ring containing one nitrogen atom and a hydroxyl group attached to an ethyl side chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)piperidin-2-one typically involves the cyclization of amino alcohols. One common method includes the use of thionyl chloride (SOCl₂) to chlorinate the amino alcohol, followed by cyclization to form the piperidine ring . Another approach involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts .

Industrial Production Methods: Industrial production often employs continuous flow reactions for efficiency and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield various substituted piperidines . This method is advantageous due to its high yield and diastereoselectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyethyl)piperidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form a secondary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are typical reagents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkyl or aryl derivatives.

Comparison with Similar Compounds

Uniqueness: 4-(2-Hydroxyethyl)piperidin-2-one is unique due to its combination of a hydroxyl group and a carbonyl group within the piperidine ring. This dual functionality allows for diverse chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

4-(2-hydroxyethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-4-2-6-1-3-8-7(10)5-6/h6,9H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPVWMSXIZHRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781891-30-2
Record name 4-(2-hydroxyethyl)piperidin-2-one
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